2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
Overview
Description
2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Scientific Research Applications
2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the synthesis of polymers and materials with specific properties, such as conductivity and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride typically involves the reaction of imidazole with chloromethylating agents. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloromethylating agent and to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazoline derivatives.
Cyclization Reactions: The chloromethyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The imidazole ring can also coordinate with metal ions, forming complexes that can interfere with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)pyridine Hydrochloride: Similar in structure but with a pyridine ring instead of an imidazole ring.
2-(chloromethyl)-4-methyl-quinazoline: Contains a quinazoline ring, which is a fused bicyclic system.
2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride: A pyridine derivative with additional methyl and methoxy substituents.
Uniqueness
2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride is unique due to its imidazole ring, which imparts specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCCHMFFNHOXEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375417 | |
Record name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-49-3 | |
Record name | 13338-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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